
2,2',2''-(Benzene-1,3,5-triyl)tris(9,9-dimethyl-9H-fluorene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by its unique structure, where three 9,9-dimethyl-9H-fluorene groups are attached to a central benzene ring. It is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dimethyl-9H-fluorene and benzene derivatives.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include toluene or dichloromethane.
Catalysts: Palladium-based catalysts are often employed to facilitate the coupling reactions.
Temperature: The reaction temperature is typically maintained between 80-120°C
Industrial Production Methods
In industrial settings, the production of 1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of reduced fluorene derivatives.
Substitution: Formation of halogenated or nitrated fluorene derivatives
Scientific Research Applications
1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of OLEDs, organic solar cells, and other optoelectronic devices
Mechanism of Action
The mechanism of action of 1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene in optoelectronic devices involves the following steps:
Excitation: Absorption of photons leads to the excitation of electrons to higher energy states.
Emission: The excited electrons return to the ground state, emitting light in the process.
Charge Transport: The compound facilitates efficient charge transport due to its high electron mobility.
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluorene: A precursor in the synthesis of 1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Used in the synthesis of various fluorene derivatives.
9,9-Dioctylfluorene: Another fluorene derivative with applications in organic electronics.
Uniqueness
1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene is unique due to its trisubstituted benzene core, which provides enhanced stability and electronic properties compared to its monosubstituted counterparts. This makes it particularly suitable for use in high-performance optoelectronic devices .
Properties
CAS No. |
441352-90-5 |
|---|---|
Molecular Formula |
C51H42 |
Molecular Weight |
654.9 g/mol |
IUPAC Name |
2-[3,5-bis(9,9-dimethylfluoren-2-yl)phenyl]-9,9-dimethylfluorene |
InChI |
InChI=1S/C51H42/c1-49(2)43-16-10-7-13-37(43)40-22-19-31(28-46(40)49)34-25-35(32-20-23-41-38-14-8-11-17-44(38)50(3,4)47(41)29-32)27-36(26-34)33-21-24-42-39-15-9-12-18-45(39)51(5,6)48(42)30-33/h7-30H,1-6H3 |
InChI Key |
MSHXNWVQKXHWIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=CC(=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C)C)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


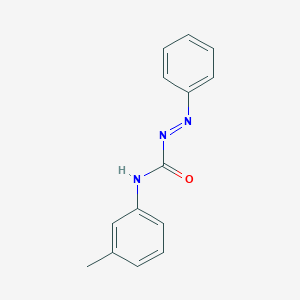
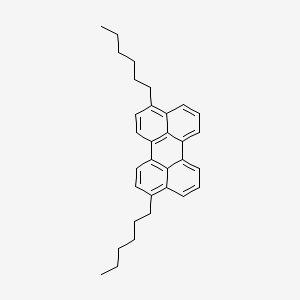
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
![Trimethyl[(2-methylacryloyl)oxy]germane](/img/structure/B14254349.png)

![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)
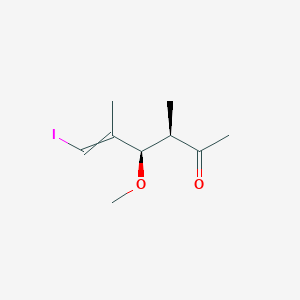
![1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-](/img/structure/B14254372.png)
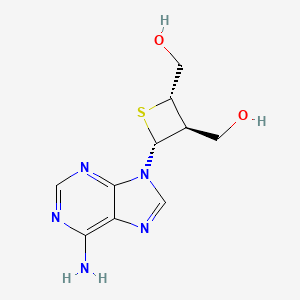
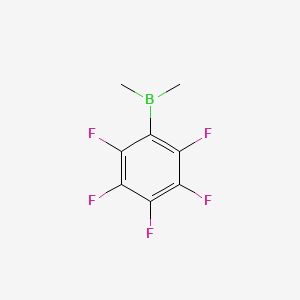
![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)

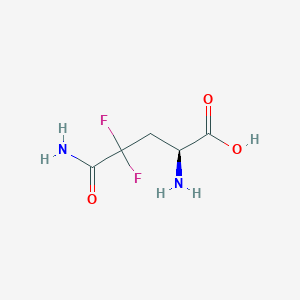
![N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B14254391.png)
